4-{(E)-2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]ethenyl}-2-methoxyphenyl acetate
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Overview
Description
This compound contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-[5-(2-HYDROXYPHENYL)-1,2,4-OXADIAZOL-3-YL]ETHENYL]-2-METHOXYPHENYL ACETATE typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under acidic or basic conditions.
Introduction of the hydroxyphenyl group: This step involves the coupling of the oxadiazole ring with a hydroxyphenyl derivative using reagents like palladium catalysts.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Acetylation: The final step involves the acetylation of the phenolic hydroxyl group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-2-[5-(2-HYDROXYPHENYL)-1,2,4-OXADIAZOL-3-YL]ETHENYL]-2-METHOXYPHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxadiazole ring can be reduced to form amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(1E)-2-[5-(2-HYDROXYPHENYL)-1,2,4-OXADIAZOL-3-YL]ETHENYL]-2-METHOXYPHENYL ACETATE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[(1E)-2-[5-(2-HYDROXYPHENYL)-1,2,4-OXADIAZOL-3-YL]ETHENYL]-2-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It may influence various biochemical pathways, including oxidative stress response, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
4-[(1E)-2-(4-Hydroxyphenyl)diazenyl]-2-methylphenol: Similar structure but with a diazenyl group instead of the oxadiazole ring.
2-(2-Hydroxyphenyl)benzothiazole: Contains a benzothiazole ring instead of the oxadiazole ring.
Properties
Molecular Formula |
C19H16N2O5 |
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Molecular Weight |
352.3 g/mol |
IUPAC Name |
[4-[(E)-2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]ethenyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C19H16N2O5/c1-12(22)25-16-9-7-13(11-17(16)24-2)8-10-18-20-19(26-21-18)14-5-3-4-6-15(14)23/h3-11,23H,1-2H3/b10-8+ |
InChI Key |
WWQCMFIUQAUDDJ-CSKARUKUSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C2=NOC(=N2)C3=CC=CC=C3O)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC2=NOC(=N2)C3=CC=CC=C3O)OC |
solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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